molecular formula C17H20N8O4S2 B316108 1,3,7-TRIMETHYL-8-({[(1,3,7-TRIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]METHYL}SULFANYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

1,3,7-TRIMETHYL-8-({[(1,3,7-TRIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]METHYL}SULFANYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

Cat. No.: B316108
M. Wt: 464.5 g/mol
InChI Key: JIEZVKNOGDBBON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,7-Trimethyl-8-({[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]methyl}sulfanyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes multiple methyl groups and sulfur-containing linkages. It is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Properties

Molecular Formula

C17H20N8O4S2

Molecular Weight

464.5 g/mol

IUPAC Name

1,3,7-trimethyl-8-[(1,3,7-trimethyl-2,6-dioxopurin-8-yl)sulfanylmethylsulfanyl]purine-2,6-dione

InChI

InChI=1S/C17H20N8O4S2/c1-20-8-10(22(3)16(28)24(5)12(8)26)18-14(20)30-7-31-15-19-11-9(21(15)2)13(27)25(6)17(29)23(11)4/h7H2,1-6H3

InChI Key

JIEZVKNOGDBBON-UHFFFAOYSA-N

SMILES

CN1C2=C(N=C1SCSC3=NC4=C(N3C)C(=O)N(C(=O)N4C)C)N(C(=O)N(C2=O)C)C

Canonical SMILES

CN1C2=C(N=C1SCSC3=NC4=C(N3C)C(=O)N(C(=O)N4C)C)N(C(=O)N(C2=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,7-TRIMETHYL-8-({[(1,3,7-TRIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]METHYL}SULFANYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can be achieved through a multi-step process. The initial step involves the preparation of the purine core, followed by the introduction of methyl groups and sulfur linkages. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,3,7-Trimethyl-8-({[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]methyl}sulfanyl)-3,7-dihydro-1H-purine-2,6-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.

    Substitution: The methyl groups and sulfur linkages can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, each with distinct chemical and physical properties.

Scientific Research Applications

1,3,7-Trimethyl-8-({[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]methyl}sulfanyl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity of purine derivatives and sulfur-containing linkages.

    Biology: The compound’s potential biological activities, such as enzyme inhibition or antimicrobial properties, are of interest in biological research.

    Medicine: Research into its potential therapeutic applications, including anti-cancer or anti-inflammatory effects, is ongoing.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1,3,7-TRIMETHYL-8-({[(1,3,7-TRIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]METHYL}SULFANYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur linkages and methyl groups play a crucial role in its binding affinity and reactivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function through allosteric interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxamide
  • 1,3,7-Trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione
  • (E,E)-4,8,12-Trimethyltrideca-1,3,7,11-tetraene

Uniqueness

1,3,7-Trimethyl-8-({[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]methyl}sulfanyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its dual sulfur linkages and multiple methyl groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical reactivity and potential biological activities that are not observed in similar compounds.

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